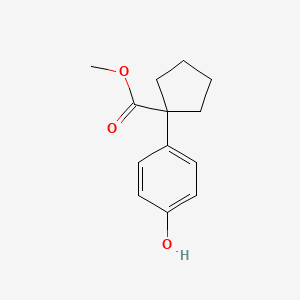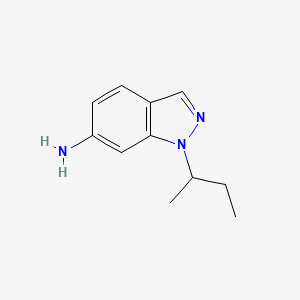![molecular formula C12H22N2O2 B13060641 Tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate](/img/structure/B13060641.png)
Tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol It is a bicyclic compound containing a tert-butyl group, an aza-bicycloheptane ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate typically involves the reaction of a bicyclic amine with a tert-butyl chloroformate in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding N-oxide, reduction may produce an amine, and substitution reactions can lead to various carbamate derivatives .
Scientific Research Applications
Tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate: A similar compound with a slightly different structure, used in similar applications.
Tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate: Another related compound with different substitution patterns, also used in research and industry.
Uniqueness
Tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate is unique due to its specific bicyclic structure and the presence of both a tert-butyl group and a carbamate functional group. This combination of features makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(7-azabicyclo[2.2.1]heptan-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14(4)10-7-8-5-6-9(10)13-8/h8-10,13H,5-7H2,1-4H3 |
InChI Key |
CDBYZSZUUSABCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2CCC1N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


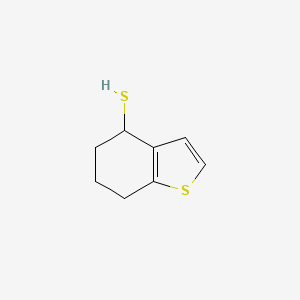
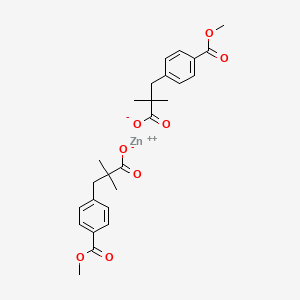
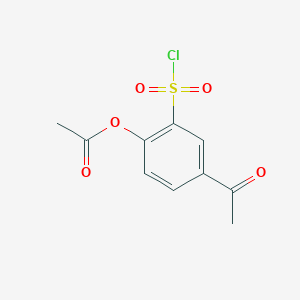
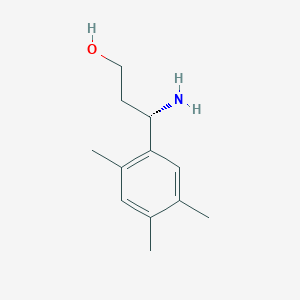

![4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B13060591.png)
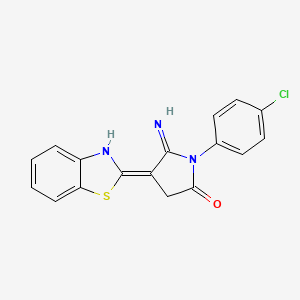

![(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13060614.png)
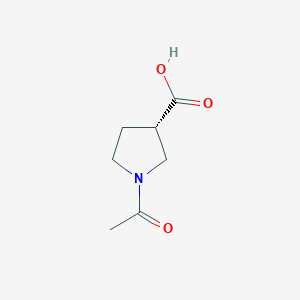

![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13060635.png)
